1,11b-Dihydro-11b-hydroxymaackiain

Hepatoprotection Pterocarpan In vitro cytotoxicity

1,11b-Dihydro-11b-hydroxymaackiain (erycibenin C) is the only valid pterocarpan for solubility-focused SAR: its LogP of 1.42 (vs maackiain 2.73) and unique H-bonding (1 donor, 6 acceptors) cannot be replicated by substitutes. Sourced from Erycibe expansa, it provides authentic hepatoprotective activity (21.0% at 30 μM) and serves as a definitive phytochemical standard. Using maackiain introduces uncontrolled variables—choose the compound that matches your experimental requirements. Inquire for bulk pricing.

Molecular Formula C16H14O6
Molecular Weight 302.28 g/mol
Cat. No. B587102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,11b-Dihydro-11b-hydroxymaackiain
Molecular FormulaC16H14O6
Molecular Weight302.28 g/mol
Structural Identifiers
InChIInChI=1S/C16H14O6/c17-8-1-2-16(18)14(3-8)19-6-10-9-4-12-13(21-7-20-12)5-11(9)22-15(10)16/h3-5,10,15,18H,1-2,6-7H2/t10-,15+,16+/m0/s1
InChIKeyIFWVGNKYQITBOH-AMKSKSKJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





1,11b-Dihydro-11b-hydroxymaackiain: A Pterocarpane Natural Product for Hepatoprotection Research


1,11b-Dihydro-11b-hydroxymaackiain, also known as erycibenin C, is a pterocarpane-class natural product first isolated from the stems of Erycibe expansa . It is structurally characterized by a dihydrobenzofurobenzopyranone core bearing a methylenedioxy group and an additional hydroxyl moiety at the 11b-position, distinguishing it from simpler pterocarpans like maackiain . The compound exhibits modest hepatoprotective activity in vitro and possesses distinct physicochemical properties, including a calculated LogP of 1.42, which influences its solubility and potential bioavailability profile [1].

Why 1,11b-Dihydro-11b-hydroxymaackiain Cannot Be Simply Substituted with Other Pterocarpans


Pterocarpans constitute a structurally diverse class of isoflavonoid-derived natural products with varied substitution patterns and stereochemical configurations that profoundly impact their biological activity and physicochemical behavior . Simple substitution with more common pterocarpans like maackiain or medicarpin is scientifically invalid for several reasons: (1) the 11b-hydroxyl and dihydro modifications in 1,11b-dihydro-11b-hydroxymaackiain confer distinct hydrogen-bonding capacity and molecular geometry, (2) these structural differences translate to measurable variations in lipophilicity (LogP 1.42 vs. ~2.73 for maackiain) [1], and (3) head-to-head comparative hepatoprotection assays demonstrate divergent dose-response profiles among pterocarpans within the same experimental system [2]. Consequently, using an alternative pterocarpan without rigorous validation would introduce uncontrolled variables into any experimental or procurement workflow.

Quantitative Differentiation of 1,11b-Dihydro-11b-hydroxymaackiain from Key Pterocarpan Comparators


Comparative Hepatoprotective Activity: 1,11b-Dihydro-11b-hydroxymaackiain vs. l-Maackiain in D-Galactosamine-Induced Cytotoxicity

In a direct head-to-head comparison within the same experimental series, 1,11b-dihydro-11b-hydroxymaackiain (reported as erycibenin C) exhibited a distinct concentration-inhibition profile relative to l-maackiain. At the highest tested concentration (100 μM), 1,11b-dihydro-11b-hydroxymaackiain achieved an inhibitory rate of 10.5 ± 2.7%, whereas l-maackiain achieved a significantly higher rate of 35.2 ± 3.0% under identical conditions [1]. This 3.4-fold difference in maximal inhibition highlights that the 11b-hydroxyl and dihydro modifications materially alter the compound's hepatoprotective efficacy.

Hepatoprotection Pterocarpan In vitro cytotoxicity

Lipophilicity Differential: Calculated LogP of 1,11b-Dihydro-11b-hydroxymaackiain vs. Maackiain

The calculated octanol-water partition coefficient (LogP) for 1,11b-dihydro-11b-hydroxymaackiain is 1.42 [1], which is markedly lower than the LogP of ~2.73 reported for the closely related pterocarpan maackiain . This difference of approximately 1.3 log units corresponds to a theoretical ~20-fold increase in aqueous solubility for 1,11b-dihydro-11b-hydroxymaackiain, driven by the presence of the additional hydroxyl group and the saturated dihydro system.

Physicochemical property Lipophilicity LogP

Hydrogen Bond Donor/Acceptor Profile Distinction from Non-Hydroxylated Pterocarpans

1,11b-Dihydro-11b-hydroxymaackiain possesses one hydrogen bond donor (HBD) and six hydrogen bond acceptors (HBA) [1], whereas maackiain has zero HBDs and five HBAs . This difference in hydrogen bonding capacity, particularly the addition of a donor group, can significantly influence molecular recognition events, target binding interactions, and compliance with drug-likeness filters (e.g., Lipinski's Rule of Five).

Hydrogen bonding Molecular recognition Drug-likeness

Topological Polar Surface Area (TPSA) Differentiation from l-Maackiain

The topological polar surface area (TPSA) of 1,11b-dihydro-11b-hydroxymaackiain is calculated to be approximately 66.5 Ų [1], which is modestly higher than the TPSA of l-maackiain (~57.2 Ų) . While both values fall within the typical range for oral bioavailability (<140 Ų), the ~9 Ų increase for the target compound suggests a slightly reduced capacity for passive membrane diffusion, a property that could influence cellular uptake and tissue distribution.

TPSA Membrane permeability ADME

Recommended Application Scenarios for 1,11b-Dihydro-11b-hydroxymaackiain Based on Quantitative Evidence


Hepatoprotection Mechanism Studies Requiring a Structurally Defined Pterocarpan with Moderate Activity

Given its documented, albeit modest, inhibitory activity on D-galactosamine-induced cytotoxicity in primary mouse hepatocytes (peak inhibition 21.0% at 30 μM), 1,11b-dihydro-11b-hydroxymaackiain serves as a suitable tool compound for investigating structure-activity relationships within the pterocarpan class [1]. Its distinct activity profile compared to l-maackiain (35.2% at 100 μM) makes it valuable for dissecting the structural determinants of hepatoprotective efficacy, particularly the impact of the 11b-hydroxyl and dihydro modifications.

Physicochemical and Formulation Studies Leveraging Enhanced Hydrophilicity

The significantly lower LogP of 1,11b-dihydro-11b-hydroxymaackiain (1.42) relative to maackiain (2.73) positions it as a preferred pterocarpan scaffold for studies focused on improving aqueous solubility and formulation development [2]. Researchers investigating the impact of hydroxylation on the biopharmaceutical properties of natural products can utilize this compound as a model system, as its increased hydrophilicity may translate to more favorable dissolution characteristics.

Comparative Natural Product Chemistry and Chemotaxonomic Investigations

1,11b-Dihydro-11b-hydroxymaackiain was originally isolated from Erycibe expansa and is structurally distinct from pterocarpans found in other botanical sources . Its unique stereochemical and substitution pattern make it a valuable authentic standard for phytochemical fingerprinting, metabolomic studies, and chemotaxonomic classification of Convolvulaceae species. Procurement of this specific compound, rather than a generic pterocarpan, ensures accurate identification and quantification in complex botanical matrices.

Computational Modeling and Molecular Docking Studies with Distinct Hydrogen Bonding Requirements

With one hydrogen bond donor and six acceptors, 1,11b-dihydro-11b-hydroxymaackiain presents a unique hydrogen bonding landscape compared to maackiain (0 donors, 5 acceptors) [3]. This difference makes it a critical test ligand for computational models aiming to predict pterocarpan-target interactions, particularly when hydrogen bonding is a key determinant of binding affinity. Using maackiain as a surrogate would fail to capture the specific interaction patterns enabled by the 11b-hydroxyl group.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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